4-Piperidin-1-yloxolan-3-amine
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Overview
Description
4-Piperidin-1-yloxolan-3-amine: is a heterocyclic organic compound that features a piperidine ring fused with an oxolane ring and an amine group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Piperidin-1-yloxolan-3-amine typically involves the cyclization of appropriate precursors. One common method is the reaction of piperidine with oxirane derivatives under controlled conditions. The reaction can be catalyzed by acids or bases, depending on the desired pathway. For example, the use of sulfuric acid as a catalyst can facilitate the cyclization process.
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactions to ensure high yield and purity. The process typically includes the use of high-pressure reactors and precise temperature control to optimize the reaction conditions. The final product is often purified through crystallization or distillation techniques.
Chemical Reactions Analysis
Types of Reactions: 4-Piperidin-1-yloxolan-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The amine group can participate in nucleophilic substitution reactions with halides or other electrophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: Formation of corresponding oxo derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
4-Piperidin-1-yloxolan-3-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including its use in drug design and development.
Industry: Utilized in the production of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of 4-Piperidin-1-yloxolan-3-amine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The pathways involved may include signal transduction cascades, leading to various biological effects.
Comparison with Similar Compounds
Piperidine: A simpler structure with a six-membered ring containing one nitrogen atom.
Oxolane: A five-membered ring containing one oxygen atom.
Piperidin-4-amine: A piperidine derivative with an amine group at the fourth position.
Uniqueness: 4-Piperidin-1-yloxolan-3-amine is unique due to its fused ring structure, which imparts distinct chemical and physical properties. This structural feature makes it a valuable compound for various applications, distinguishing it from simpler analogs like piperidine and oxolane.
Properties
Molecular Formula |
C9H18N2O |
---|---|
Molecular Weight |
170.25 g/mol |
IUPAC Name |
4-piperidin-1-yloxolan-3-amine |
InChI |
InChI=1S/C9H18N2O/c10-8-6-12-7-9(8)11-4-2-1-3-5-11/h8-9H,1-7,10H2 |
InChI Key |
LIVAHWSHBPBTDT-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C2COCC2N |
Origin of Product |
United States |
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